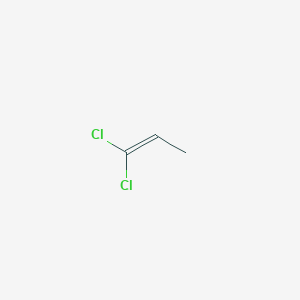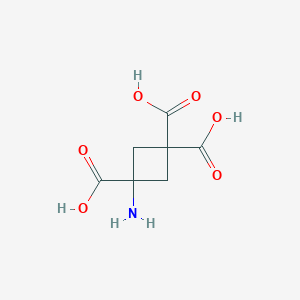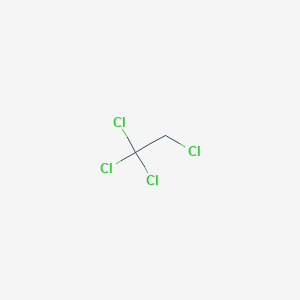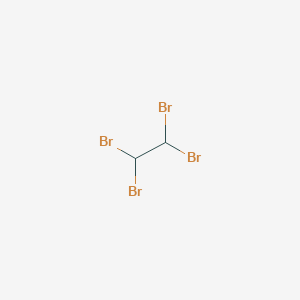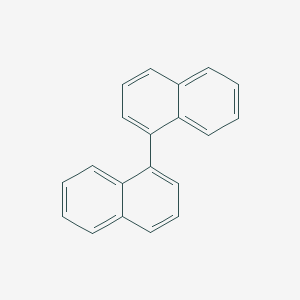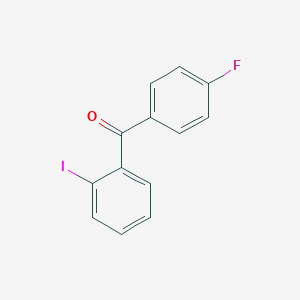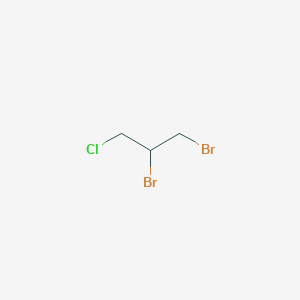
29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol, also known as Thiol-C9-PEG7, is a chemical compound with the molecular formula C23H48O7S . It is also referred to by its CAS number, 130727-44-5 .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of the compound is 468.68802 . Other computed properties include a topological polar surface area of 75.6 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 27 .Scientific Research Applications
Synthesis and Chemical Applications
- Stereoselective Synthesis : A study by Rodríguez et al. (2005) discussed the stereoselective synthesis of 2-deoxy-2-iodo-glycosides, involving a Wittig-Horner olefination to produce alkenyl sulfanyl derivatives, which relates to the class of chemicals including 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol. This method offers a route for accessing 2-deoxy-oligosaccharides, crucial in chemical synthesis (Rodríguez et al., 2005).
Applications in Food and Beverage Analysis
- Identification in Wine : Muhl et al. (2020) synthesized a compound closely related to this compound, which is significant in imparting tropical fruit aromas to white wines. This synthesis aids in understanding the role of such compounds in wine aromatics (Muhl et al., 2020).
Biological and Agricultural Applications
- First Evidence in Hop : Chenot et al. (2019) identified cysteine and glutathione conjugates of a similar compound, 3-Sulfanylpentan-1-ol, in hop, which is critical for understanding the biochemistry of hop and its impact on beer flavor (Chenot et al., 2019).
Chemical Sensing Technologies
- Chemically Sensitive Coatings : Basova et al. (2003) explored octa(13,17-dioxanonacosane-15-sulfanyl)-substituted mesomorphic nickel(II) phthalocyanine, a compound similar to this compound, for detecting organic solvent vapors using quartz crystal microbalance. This study underscores the potential of sulfanyl-substituted compounds in chemical sensors (Basova et al., 2003).
Mechanism of Action
Thiol-C9-PEG7, also known as 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol or 3,6,9,12,15,18-Hexaoxanonacosan-1-ol, 29-mercapto-, is a PEG-based PROTAC linker . This compound plays a crucial role in the synthesis of PROTACs , which are designed to degrade target proteins selectively .
Target of Action
The primary targets of Thiol-C9-PEG7 are the E3 ubiquitin ligase and the target protein . These two different ligands are connected by a linker, forming the PROTAC .
Mode of Action
Thiol-C9-PEG7 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins .
Biochemical Pathways
The biochemical pathway affected by Thiol-C9-PEG7 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Result of Action
The result of Thiol-C9-PEG7’s action is the selective degradation of target proteins . This degradation can lead to changes in cellular processes and potentially influence disease states .
Biochemical Analysis
Biochemical Properties
Thiol-C9-PEG7 is primarily utilized as a linker in PROTACs, which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
Thiol-C9-PEG7 influences cellular processes by mediating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of specific proteins can alter signaling cascades, leading to changes in cellular responses and functions . The compound’s role in PROTACs allows for precise modulation of protein levels within cells, which can be used to study various cellular mechanisms and potentially develop therapeutic interventions.
Molecular Mechanism
The molecular mechanism of Thiol-C9-PEG7 involves its function as a linker in PROTACs. It connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest . This dual binding facilitates the formation of a ternary complex, promoting the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing its cellular levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiol-C9-PEG7 can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to Thiol-C9-PEG7 in in vitro and in vivo studies has demonstrated sustained protein degradation, although the efficiency may decrease over time due to potential degradation of the compound itself .
Dosage Effects in Animal Models
The effects of Thiol-C9-PEG7 in animal models are dose-dependent. At lower doses, the compound effectively mediates protein degradation without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including off-target effects and potential damage to healthy tissues . It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing harmful side effects.
Metabolic Pathways
Thiol-C9-PEG7 is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in the ubiquitin-proteasome system . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, particularly those related to protein turnover and degradation .
Transport and Distribution
Within cells and tissues, Thiol-C9-PEG7 is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on target proteins. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinities to specific proteins .
Subcellular Localization
Thiol-C9-PEG7 is localized to specific subcellular compartments, where it interacts with target proteins and E3 ubiquitin ligases . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that Thiol-C9-PEG7 reaches the appropriate cellular compartments to facilitate effective protein degradation .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKSUHRPPSCIFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584861 |
Source


|
| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130727-44-5 |
Source


|
| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

